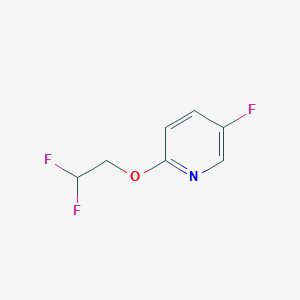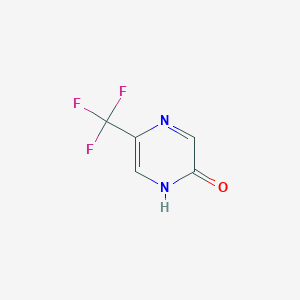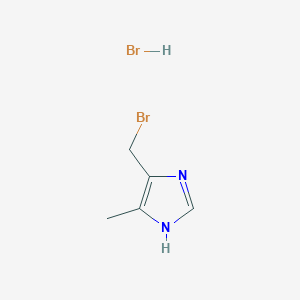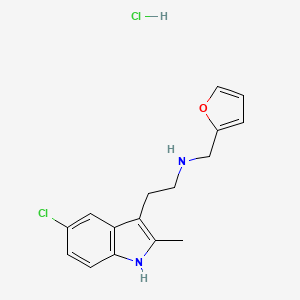
1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of the 1,2,4-oxadiazoles family, which has been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . The synthetic strategy for 3-aryl-5-propyl-1,2,4-oxadiazoles involves conditions such as EtOH, H2O, rt, 5–8 days; MnO2, (3.8 equiv), DCM, rt, 2 h .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, constituting four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a yield of 71.9%, M.P/B.P: 158-160°C, light yellow liquid. Its IR (cm-1) includes 3323.29(NH),3055.24(CH aromatic),2954.74,2870.26(Aliphatic CH), 1644.31, 1543.84(CN),1543.84,1455.24 (C – C =C), 1310.66,1282.08(CO), 1078.45 (C-O-C), 875.66,845.07 (oop bending). Its 1H NMR (DMSO-d6,400 MHz,δ ppm) includes 7.76-7.73 (q, 4H, Aromatic), 7.5-7.4(m, 10H, Aromatic), 6.50 (d, 1H, NH, (J = 3.2), 4.18(d, 4H, methylene, J=4.3); 13 C NMR (DMSO-d6,400 MHz, δ ppm) includes 166.0, 148.86, 143.04, 133.39,131.70, 131.72, 129.72, 127.44, 128.81,113.11, 44.23. Its MS: m/z calculated for C22H19N3O [M+H]+342.1, found: 341.15 .Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
The one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These compounds, confirmed by IR, 1H NMR methods, and liquid chromato-mass spectrometry, have been subjected to a PASS prediction for their biological activities, indicating potential for varied scientific applications (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
A study on 1,3,4-oxadiazoles incorporating halo pyridines has shown significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in developing new antimicrobial agents (Shailaja, Anitha, Manjula, & Rao, 2010).
Optical and Electronic Properties
Research into the optical and electronic properties of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives for luminescent and charge transport materials has demonstrated their potential use in organic light-emitting diodes (OLEDs) and as electron and hole transport materials, due to favorable intramolecular charge transfer characteristics (Sun & Jin, 2017).
Apoptosis Induction and Anticancer Activity
The discovery of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as an apoptosis inducer provides a promising avenue for anticancer research. This compound shows activity against breast and colorectal cancer cell lines and has been found to induce apoptosis, suggesting its utility as a potential anticancer agent (Zhang et al., 2005).
Chemosensor Development
An asymmetrical oxadiazole derivative has been designed and synthesized for selective colorimetric sensing for Co2+ and Cu2+ ions. This sensor displays high sensitivity and selectivity, offering practical applications in the detection of these ions in environmental and biological samples (Wang, Gong, Bing, & Wang, 2018).
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biochemical pathways.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been predicted through in silico methods .
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazole compounds , it’s plausible that this compound may exert similar effects.
Propriétés
IUPAC Name |
1-benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-6-14-17-16(21-18-14)13-9-15(20)19(11-13)10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRXGZMELCSDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2897974.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897976.png)
![N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2897978.png)



![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide](/img/structure/B2897982.png)
![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2897988.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,5-dimethylfuran-3-yl)methyl)urea](/img/structure/B2897991.png)
